Privileged Pyridazin-4(1H)-one PDE10A Pharmacophore with Sub-nanomolar Class Potency
CAS 318497-96-0 belongs to the pyridazin-4(1H)-one class, for which the clinical candidate TAK-063 achieves an IC50 of 0.30 nM against human PDE10A and elevates striatal cAMP and cGMP levels in mice at an oral dose of 0.3 mg/kg [1]. Within this class, the initial hit compound 1 exhibited an IC50 of 23 nM with 110-fold selectivity over other PDE isoforms [1]. Although direct IC50 data for CAS 318497-96-0 in PDE10A enzymatic assays are not publicly available, the pyridazin-4(1H)-one chemotype provides a validated pharmacophore for potent PDE10A engagement. The 1,1-dioxothiolane substituent at the pyrazole N1 position represents a structurally distinct replacement for the hydrophobic substituents (3-ethynylphenyl, 2-fluorophenyl) found on crystallographically characterized pyridazinone-PDE10A complexes (e.g., PDB 5SHZ with IC50 ~5 nM) [2].
| Evidence Dimension | PDE10A inhibitory potency (in-class comparator benchmark) |
|---|---|
| Target Compound Data | Pyridazin-4(1H)-one core; PDE10A target engagement predicted by pharmacophore alignment; quantitative IC50 not yet reported in public domain |
| Comparator Or Baseline | TAK-063 (pyridazinone clinical candidate): PDE10A IC50 = 0.30 nM; >15,000-fold selectivity over other PDEs; MED = 0.3 mg/kg p.o. in mouse PCP-induced hyperlocomotion model [1]. PDB 5SHZ ligand (JK6; 3-[2-(3-ethynylphenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one): PDE10A IC50 ~5 nM [2]. |
| Quantified Difference | Chemotype-class IC50 dynamic range spans from 0.30 nM (TAK-063) to 23 nM (initial hit); CAS 318497-96-0 contains a unique dioxothiolane substituent absent in all published pyridazinone PDE10A structures |
| Conditions | TAK-063: human recombinant PDE10A full-length enzyme, scintillation proximity assay (SPA) [1]. PDB 5SHZ: X-ray crystallography at 2.55 Å resolution; IC50 determined by PDE10A enzymatic assay [2]. |
Why This Matters
Procurement of CAS 318497-96-0 provides access to a validated PDE10A inhibitor pharmacophore with a novel substituent vector for selectivity-pocket interactions, which is unavailable from commercially available pyridazinone PDE10A standards.
- [1] Kunitomo, J. et al. Discovery of TAK-063, a highly potent, selective, and orally active PDE10A inhibitor. J. Med. Chem. 2014, 57, 9627–9643. View Source
- [2] Flohr, A.; Schlatter, D.; Kuhn, B.; Rudolph, M.G. Crystal Structure of human phosphodiesterase 10 in complex with 3-[2-(3-ethynylphenyl)pyrazol-3-yl]-1-phenylpyridazin-4-one. PDB ID: 5SHZ, to be published. View Source
